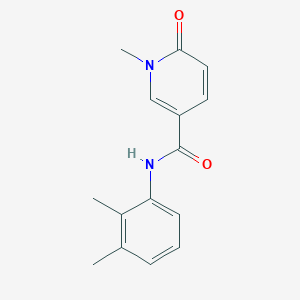
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-tumor properties. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
作用机制
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide works by activating the immune system's natural killer cells, which then attack cancer cells. It also causes the release of cytokines, which further stimulate the immune response. N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to be effective in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha and IL-6. It also increases the production of nitric oxide, which has anti-tumor effects. N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that supply tumors with nutrients.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. It has also been shown to be effective in a variety of cancer cell lines and animal models. However, N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has some limitations. It is not effective in all types of cancer, and its mechanism of action is not fully understood. Additionally, its use in humans has been limited by its potential toxicity.
未来方向
There are several future directions for research on N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide. One area of focus is on understanding its mechanism of action in more detail. Another area of research is on developing new formulations or delivery methods to improve its efficacy and reduce its toxicity. Additionally, there is interest in studying N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide in combination with other cancer treatments to enhance its anti-tumor effects. Overall, N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide shows promise as a potential anti-cancer agent, and further research is needed to fully understand its potential.
合成方法
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with various reagents to produce the final product. The synthesis of N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide is complex and requires specialized equipment and expertise.
科学研究应用
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide has been studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor effects in various types of cancer, including lung, breast, and colon cancer. N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide works by stimulating the immune system to attack cancer cells, and it has been shown to be effective in combination with other cancer treatments.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(11(10)2)16-15(19)12-7-8-14(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRHZDVUCMZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-methyl-6-oxopyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)


![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)


![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)